4-(4-Chlorophenyl)-1-butene
Description
Its structure enables unique reactivity in synthetic chemistry, particularly in palladium-catalyzed oxidative arylhalogenation reactions. highlights its participation in 1,1- and 1,2-arylhalogenation pathways, yielding isomeric products (e.g., 41-Cl/Br and 42-Cl/Br) with varying ratios depending on the halogenating agent (CuCl₂ vs. CuBr₂/Et₂O). This reactivity underscores its utility in constructing complex halogenated organic frameworks.
Properties
IUPAC Name |
1-but-3-enyl-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl/c1-2-3-4-9-5-7-10(11)8-6-9/h2,5-8H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJQWMSGSABUFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453368 | |
| Record name | 4-(4-Chlorophenyl)-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3047-24-3 | |
| Record name | 1-(3-Buten-1-yl)-4-chlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3047-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorophenyl)-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-(3-buten-1-yl)-4-chloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1-butene typically involves the reaction of 4-chlorobenzyl chloride with but-1-ene in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-1-butene undergoes various chemical reactions, including:
Oxidation: The double bond in the butene chain can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form 4-(4-chlorophenyl)butane.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: 4-(4-Chlorophenyl)butane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chlorophenyl)-1-butene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-1-butene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions due to the presence of the double bond in the butene chain. Additionally, the chlorinated phenyl group can participate in aromatic substitution reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Substituent Variation in Aryl-1-Butene Derivatives
The electronic and steric effects of substituents on the aryl group significantly influence reactivity and physicochemical properties. Key analogues include:
Key Findings :
Functional Group Analogues
Compounds with similar backbones but differing functional groups exhibit divergent applications:
Key Contrast :
- This compound’s alkene moiety enables addition and cyclization reactions, whereas ketones (e.g., 4'-chlorobutyrophenone) participate in nucleophilic additions or reductions.
Structural Isomers and Branching Effects
Branching alters physical properties and reaction pathways:
Key Insight :
Research Findings and Reactivity Trends
- Arylhalogenation Selectivity : this compound reacts with CuCl₂ to yield 41-Cl (1,1-product) and 42-Cl (benzylic product) in a 4:1 ratio, while CuBr₂/Et₂O increases selectivity for the 1,1-brominated product (7:1 ratio).
- Comparative Reactivity : The chlorophenyl group’s electron-withdrawing nature accelerates halogenation compared to ethoxy or biphenyl-substituted alkenes, which may require harsher conditions.
Biological Activity
4-(4-Chlorophenyl)-1-butene is an organic compound notable for its chlorinated phenyl group attached to a butene chain. This structural configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
- IUPAC Name : this compound
- CAS Number : 3047-24-3
- Molecular Formula : C10H10Cl
- Molecular Weight : 180.64 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chlorinated phenyl group enhances its lipophilicity, allowing for better membrane penetration and interaction with cellular components.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.
Anti-inflammatory Effects
In vitro studies demonstrate that this compound can modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases.
Cytotoxicity Studies
Cytotoxicity assays reveal that this compound can induce apoptosis in cancer cell lines. The compound's effectiveness varies across different cell types, indicating a selective cytotoxic profile that could be harnessed for cancer therapy.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.
Case Study: Anti-inflammatory Mechanism
In another study, the anti-inflammatory effects were assessed using a lipopolysaccharide (LPS) induced macrophage model. Treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 levels, highlighting its role in modulating inflammatory responses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
